![molecular formula C8H6ClNS B1358358 7-Chloro-2-methylthieno[3,2-b]pyridine CAS No. 638219-98-4](/img/structure/B1358358.png)

7-Chloro-2-methylthieno[3,2-b]pyridine

カタログ番号 B1358358

CAS番号:

638219-98-4

分子量: 183.66 g/mol

InChIキー: SPIQAGPALJODCN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

7-Chloro-2-methylthieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .

Synthesis Analysis

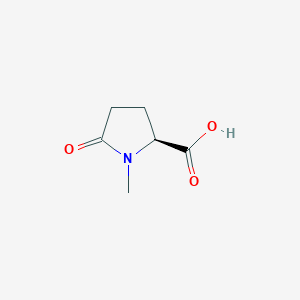

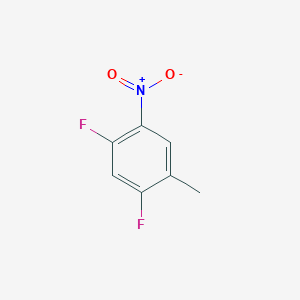

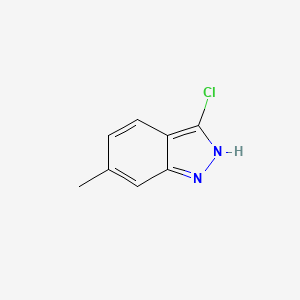

The synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine involves a two-stage process . The first stage involves the reaction of thieno[3,2-b]pyridin-7-ol with trichlorophosphate at 60 - 100°C for 3.5 hours. The second stage involves the reaction with ammonia and water monomer at 0°C .Molecular Structure Analysis

The 7-Chloro-2-methylthieno[3,2-b]pyridine molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 .Physical And Chemical Properties Analysis

7-Chloro-2-methylthieno[3,2-b]pyridine is a white to yellow to orange powder to lumpy intermediate composition . It has a melting point of 35 °C and a flash point of 110 °C . It is stored at 0-10 °C .科学的研究の応用

Synthesis and Derivatization

- One-Pot Synthesis and Derivatization : A study by Puvvala et al. (2017) presented a domino reaction for synthesizing 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatization into various derivatives, highlighting a versatile approach to modifying this compound for different applications Puvvala et al., 2017.

Synthesis of Derivatives and Related Compounds

- Synthesis of Azaindoles : A paper by Figueroa‐Pérez et al. (2006) detailed the use of related compounds in synthesizing 7-azaindole derivatives, suggesting the utility of thieno[3,2-b]pyridine structures in complex chemical syntheses Figueroa‐Pérez et al., 2006.

Chemical Reactions and Transformations

- 1,3-Dipolar Additions : Fischer and Schneider (1980) explored 1,3-dipolar additions to a similar compound, 7-methylthieno[2,3-c]pyridine 1,1-dioxide, providing insights into the reactivity of this class of compounds under various conditions Fischer & Schneider, 1980.

- Synthesis and Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from a structurally related compound, demonstrating the potential antimicrobial applications of these derivatives Abdel-rahman et al., 2002.

Novel Compounds and Synthetic Routes

- Novel Compound Synthesis : Klemm et al. (1994) described the synthesis of novel compounds derived from thienopyridine N-oxides, showing the diverse potential of these structures in creating new chemical entities Klemm et al., 1994.

Safety and Hazards

特性

IUPAC Name |

7-chloro-2-methylthieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQAGPALJODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylthieno[3,2-b]pyridine | |

Synthesis routes and methods I

Procedure details

A solution of n-butyllithium (0.71 ml, 1.77 mmol) in THF (20.0 mL) was cooled to −78° C. and 7-chlorothieno[3,2-b]pyridine (200 mg, 1.18 mmol) was added dropwise. The mixture stirred at −78° C. for 1 h to afford a yellow suspension. A solution of iodomethane (0.22 ml, 3.54 mmol) in THF (1.0 mL) was added dropwise via syringe, and the mixture stirred at −78° C. for 3 h.; LCMS showed completion of the reaction. The reaction was quenched with water and warmed to RT. The layers were separated, and the aqueous phase was extracted with DCM. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a tan solid. This material was purified via column chromatography (RediSep 40 g column, gradient elution with 10-50% ethyl acetate-hexane) to afford 7-chloro-2-methylthieno[3,2-b]pyridine as white solid. MS [M+H]=184.1; Calc'd for C8H6ClNS: 183.7.

Synthesis routes and methods II

Procedure details

This material was prepared from 7-chlorothieno[3,2-b]pyridine (1.69 g, 10 mmole) by treatment with n-BuLi and iodomethane (2 ml, 4.56 g, 32 mmole) in a manner as previously described for example 1b to give a pale yellow, low-melting solid (1.48 g, 81%). 1H NMR (DMSO-d6): δ8.56 (1H, d, J=5.1 Hz), 7.48 (1H, d, J=5.1 Hz), 7.38 (1H, s), 2.65 (3H, s).

Name

Yield

81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)